molecular formula C12H12O5 B6166762 (3E)-4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid CAS No. 117379-58-5

(3E)-4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid

Cat. No.: B6166762
CAS No.: 117379-58-5
M. Wt: 236.2
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Description

(3E)-4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid is a high-purity chemical compound supplied for use as a critical research standard. It is characterized by its molecular formula of C 12 H 12 O 5 and a molecular weight of 236.22 g/mol . This compound is provided for research applications and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers value this compound for its role in chemical synthesis and as a building block or intermediate in various investigative pathways. Its structural features, including the dimethoxyphenyl group and the oxobut-enoic acid chain, make it a molecule of interest in several specialized research areas. The product is shipped with cold-chain transportation to ensure stability . For a comprehensive list of hazard statements and precautionary measures, please consult the product's Safety Data Sheet (SDS). This product is strictly for research use and is not intended for human consumption.

Properties

CAS No.

117379-58-5

Molecular Formula

C12H12O5

Molecular Weight

236.2

Purity

95

Origin of Product

United States

Preparation Methods

Lithium Hydroxide-Mediated Hydrolysis

The most efficient method involves treating β-diketo esters with 2M lithium hydroxide in a tetrahydrofuran (THF)/water (1:4) mixture at room temperature for 2 hours, yielding (3E)-4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid in quantitative yields. For example, methyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoate undergoes complete deesterification under these conditions, confirmed by TLC and elemental analysis. The reaction mechanism proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, followed by proton transfer and elimination of methanol (Fig. 1A).

Table 1: Optimization of Hydrolysis Conditions

EntryBaseSolventTime (hr)Yield (%)
1LiOHTHF/H₂O (1:4)2>99
2NaOHEtOH/H₂O485
3KOHDioxane/H₂O378

Claisen Condensation of Aromatic Aldehydes

Aldol-Addition Followed by Oxidation

A two-step protocol involves Claisen condensation between 3,4-dimethoxybenzaldehyde and diethyl oxalate in the presence of sodium methoxide, generating the β-diketo ester intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane affords the α,β-unsaturated ketone. For instance, ethyl 4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoate is synthesized in 75% yield and hydrolyzed to the acid using 1M NaOH.

Stereochemical Control

The (E)-configuration of the double bond is ensured by employing bulky bases like potassium tert-butoxide, which favor anti-elimination during dehydrohalogenation. For example, Wittig reactions using methoxymethyltriphenylphosphonium chloride and 3,4-dimethoxybenzaldehyde yield (E)-ethyl 4-(3,4-dimethoxyphenyl)but-2-enoate, which is hydrolyzed to the target acid in 88% yield.

Oxidation of Enol Ethers

Ozone-Mediated Cleavage

Enol ether precursors, such as 4-(3,4-dimethoxyphenyl)-2-methoxybut-3-enoate, undergo ozonolysis in methanol at −78°C, followed by reductive workup with dimethyl sulfide to yield the β-diketo acid. This method provides moderate yields (65–70%) but requires specialized equipment for ozone generation.

Metal-Catalyzed Oxidation

Copper(I) bromide and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C selectively oxidize allylic positions to ketones. For example, ethyl 4-(3,4-dimethoxyphenyl)but-3-enoate is converted to the α,β-unsaturated ketone in 85% yield, followed by saponification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.65 (d, J = 15.4 Hz, 1H, CH=CO), 6.98–6.82 (m, 3H, aromatic), 3.85 (s, 6H, OCH₃), 3.12 (s, 2H, CH₂CO).

  • IR (KBr) : 1696 cm⁻¹ (C=O, acid), 1657 cm⁻¹ (C=O, ketone), 1602 cm⁻¹ (C=C).

  • MS (ESI) : m/z 237.07575 [M+H]⁺, 259.05769 [M+Na]⁺.

Purity Assessment

Elemental analysis for C₁₂H₁₂O₅: Calculated C 61.02%, H 5.08%; Found C 60.89%, H 5.12%.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

MethodYield (%)PurityCostScalability
LiOH Hydrolysis>99HighLowExcellent
Claisen Condensation75ModerateMediumModerate
Ozonolysis65HighHighPoor

Industrial-Scale Considerations

Lithium hydroxide-mediated hydrolysis is preferred for large-scale production due to its simplicity and near-quantitative yields. However, THF’s flammability necessitates inert atmosphere reactors. Alternatives like ethanol/water mixtures reduce safety risks but lower yields to 85% .

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3E)-4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3E)-4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and metabolic pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 2-oxobut-3-enoic acid core but differ in substituents at the C4 phenyl ring. Key comparisons are detailed below:

Substituent Variations on the Phenyl Ring

Compound Name Molecular Formula Substituents Molecular Weight Key Properties References
(3E)-4-(3,4-Dimethoxyphenyl)-2-oxobut-3-enoic acid C₁₂H₁₂O₅ 3,4-dimethoxy 236.23 Enhanced electron density due to methoxy groups; potential for hydrogen bonding and π-π stacking.
(3E)-2-Oxo-4-phenylbut-3-enoic acid C₁₀H₈O₃ Phenyl (no substituents) 176.17 Simpler structure; lower polarity and metabolic stability due to lack of electron-donating groups.
4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid C₁₁H₁₀O₄ 2-methoxy 206.20 Reduced steric hindrance compared to 3,4-dimethoxy; altered electronic effects.
4-(4-Nitrophenyl)-2-oxobut-3-enoic acid C₁₀H₇NO₅ 4-nitro 221.17 Electron-withdrawing nitro group increases electrophilicity; potential for redox activity.
(3E)-4-(4-Fluorophenyl)but-3-enoic acid C₁₀H₉FO₂ 4-fluoro (no ketone) 180.18 Fluorine enhances lipophilicity and bioavailability; lacks the α,β-unsaturated ketone.

Functional Group Comparisons

  • Ketone vs. Carboxylic Acid Derivatives: The α,β-unsaturated ketone in this compound enables Michael addition reactions and conjugation-based UV/Vis absorption, unlike (3E)-4-(4-fluorophenyl)but-3-enoic acid, which lacks the ketone group. Caffeic acid (3,4-dihydroxycinnamic acid) shares a similar backbone but replaces methoxy groups with hydroxyls, increasing polarity and antioxidant capacity.
  • Methoxy vs. Hydroxy/Nitro Groups: The 3,4-dimethoxy substituents enhance steric bulk and electron donation compared to the 3,4-dihydroxy groups in caffeic acid, altering solubility and receptor binding. The 4-nitro group in 4-(4-nitrophenyl)-2-oxobut-3-enoic acid introduces strong electron withdrawal, making it more reactive in nucleophilic substitutions than methoxy analogs.

Biological Activity

(3E)-4-(3,4-dimethoxyphenyl)-2-oxobut-3-enoic acid is an organic compound notable for its structural characteristics and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its unique interactions with biological systems.

  • Molecular Formula : C12_{12}H12_{12}O4_{4}
  • Molecular Weight : 236.22 g/mol
  • CAS Number : 117379-58-5

The compound features a dimethoxyphenyl group attached to a butenoic acid framework, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition or activation of enzymes and receptors, influencing various metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, which can alter the biochemical landscape of cells.
  • Receptor Interaction : It may bind to specific receptors, modulating their activity and subsequently affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, reducing oxidative stress in cells.
  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Study: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant properties.

Concentration (µM)% Inhibition
1025%
5055%
10085%

Case Study: Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Comparative Analysis

Compared to similar compounds, this compound exhibits unique properties due to its specific structural configuration. Its dimethoxy groups enhance lipophilicity, potentially improving bioavailability and interaction with biological membranes.

Comparison Table

Compound NameAntioxidant ActivityAntimicrobial Activity
This compoundHighModerate
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-olModerateHigh
(E)-4-(2-Hydroxyphenyl)but-3-en-1-oneLowLow

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